Fmoc-O-Phospho-L-tyrosine

Catalog No.
S1768292
CAS No.
147762-53-6
M.F
C24H22NO8P
M. Wt
483,41 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-O-Phospho-L-tyrosine

CAS Number

147762-53-6

Product Name

Fmoc-O-Phospho-L-tyrosine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C24H22NO8P

Molecular Weight

483,41 g/mole

InChI

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m0/s1

InChI Key

AMXUJIHSMANWDW-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O

Synonyms

Fmoc-O-Phospho-L-tyrosine;147762-53-6;Fmoc-Tyr(PO3H2)-OH;Fmoc-O-Phospho-Tyr-OH;Fmoc-Tyr(H2PO3)-OH;Fmoc-O-Phosphono-L-Tyr-OH;C24H22NO8P;SCHEMBL1738801;N|A-Fmoc-O-phospho-L-tyrosine;00147_FLUKA;CTK0H4202;Nalpha-Fmoc-O-phospho-L-tyrosine;MolPort-003-925-035;ZINC2560017;ANW-59084;CF-500;AKOS015895487;AM84444;RTR-005909;AJ-40422;AK-49406;TR-005909;FT-0081948;FT-0651236;ST24047300

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O

Fmoc-O-Phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) is a modified amino acid commonly used in peptide synthesis []. It plays a vital role in several scientific research applications, particularly those involving:

Protein Phosphorylation Studies

Protein phosphorylation, the addition of a phosphate group to an amino acid residue, is a crucial cellular process involved in regulating various biological functions. Fmoc-O-Phospho-L-tyrosine allows researchers to:

  • Incorporate phosphorylated tyrosine residues into synthetic peptides, mimicking naturally occurring phosphorylated proteins [, ]. This enables studying the impact of phosphorylation on protein structure, function, and interaction with other molecules.
  • Investigate the role of tyrosine phosphorylation in signaling pathways, enzyme activity, and protein-protein interactions []. By studying synthetic peptides containing phosphorylated tyrosine, researchers can gain insights into the mechanisms underlying various cellular processes.

Development of Therapeutic Peptides

Fmoc-O-Phospho-L-tyrosine holds significant potential in the development of therapeutic peptides with improved efficacy and specificity. By incorporating this modified amino acid, researchers can:

  • Design and synthesize peptides that mimic the action of naturally occurring phosphorylated proteins involved in disease processes []. These peptides can be used as potential therapeutic agents for various diseases, including cancer, diabetes, and neurodegenerative disorders.
  • Develop targeted therapies by designing peptides that specifically bind to proteins with phosphorylated tyrosine residues []. This approach can potentially improve the effectiveness and reduce the side effects of existing therapies.

Studying Protein-Protein Interactions

Protein-protein interactions play a crucial role in various cellular processes. Fmoc-O-Phospho-L-tyrosine can be used to:

  • Investigate the role of tyrosine phosphorylation in protein-protein interactions []. By studying synthetic peptides containing this modification, researchers can identify the specific regions involved in binding and understand how phosphorylation affects protein interactions.
  • Develop new methods for studying protein-protein interactions, such as using phosphorylated peptides as probes to identify interacting proteins []. This information can be crucial for understanding cellular signaling pathways and developing new drugs.

Origin

Fmoc-O-Phospho-L-tyrosine is a synthetic compound derived from the natural amino acid L-tyrosine. The Fmoc (Fluorenylmethoxycarbonyl) group is a protecting group used in solid-phase peptide synthesis (SPPS) to control the reactivity of the amino group during peptide chain elongation [].

Significance

Phosphorylated tyrosine residues are essential for protein function in cell signaling, regulation, and enzymatic activity. Fmoc-O-Phospho-L-tyrosine allows researchers to synthesize peptides containing these modified residues, enabling studies on their specific functions and interactions with other molecules.


Molecular Structure Analysis

Fmoc-O-Phospho-L-tyrosine possesses a complex structure with several key features:

  • Fmoc protecting group: This bulky group attached to the N-terminus protects the amino group, allowing selective coupling with other amino acids during peptide synthesis.
  • L-Tyrosine backbone: The core structure is derived from the natural amino acid L-tyrosine, with a hydroxyl group (OH) on the side chain.
  • Phosphate group: A phosphate group (PO3H2) is attached to the side chain oxygen, introducing a negative charge and potential hydrogen bonding sites.

The specific arrangement of these moieties creates a unique chemical environment that influences the reactivity and properties of the molecule.


Chemical Reactions Analysis

Synthesis

Fmoc-O-Phospho-L-tyrosine is synthesized through various chemical reactions, often involving the protection and subsequent phosphorylation of L-tyrosine or its derivatives []. The specific details of the synthesis can vary depending on the chosen method.

Incorporation into peptides

During SPPS, Fmoc-O-Phospho-L-tyrosine is activated and coupled to a growing peptide chain through its free C-terminus. The Fmoc group is then cleaved to expose the amino group for further chain elongation.

Dephosphorylation

Under specific conditions, the phosphate group can be removed by phosphatases, enzymes that hydrolyze phosphoester bonds. This allows researchers to study the effect of phosphorylation on peptide function.

Balanced chemical equations for these reactions are not readily available due to the complexity and variability of the synthesis protocols.


Physical And Chemical Properties Analysis

  • Solid form: Fmoc-O-Phospho-L-tyrosine is likely a solid at room temperature due to its high molecular weight.
  • Solubility: It is expected to be soluble in polar organic solvents like dimethylformamide (DMF) commonly used in peptide synthesis due to the presence of the Fmoc group and the phosphate moiety.
  • Stability: The Fmoc group offers protection from degradation, but the phosphate group might be susceptible to hydrolysis under acidic or basic conditions.

XLogP3

3

Wikipedia

Fmoc-O-Phospho-L-tyrosine

Dates

Modify: 2023-08-15

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